Cas no 1286754-05-9 (1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde)

1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde is a heterocyclic aldehyde compound with a fused pyrazolo-pyridine core structure. Its key advantages include its utility as a versatile intermediate in organic synthesis, particularly in the construction of pharmacologically active molecules. The aldehyde functional group enables diverse derivatization through condensation, reduction, or nucleophilic addition reactions, facilitating the development of novel heterocyclic scaffolds. The rigid bicyclic framework enhances molecular stability while offering potential for selective interactions in medicinal chemistry applications. This compound is particularly valuable in the synthesis of kinase inhibitors and other biologically relevant small molecules, where its structural features contribute to optimized binding affinity and selectivity. Its well-defined reactivity profile allows for efficient incorporation into complex molecular architectures.
1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde structure
1286754-05-9 structure
Product Name:1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde
CAS No:1286754-05-9
MF:C7H5N3O
MW:147.134100675583
CID:4828073
Update Time:2025-05-27

1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde
    • 3-Formyl-4-aza-1H-indazole
    • 2H-pyrazolo[4,3-b]pyridine-3-carbaldehyde
    • Inchi: 1S/C7H5N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h1-4H,(H,9,10)
    • InChI Key: QXYPRHHNIMYYRY-UHFFFAOYSA-N
    • SMILES: O=CC1=C2C(C=CC=N2)=NN1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 162
  • XLogP3: 0.4
  • Topological Polar Surface Area: 58.6

1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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